molecular formula C19H24N2O2S B2954227 N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide CAS No. 953210-16-7

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide

Cat. No.: B2954227
CAS No.: 953210-16-7
M. Wt: 344.47
InChI Key: FIAGFGLJSNHBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 1-benzylpiperidine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,19-9-5-2-6-10-19)20-15-17-11-13-21(14-12-17)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAGFGLJSNHBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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